3-(4-(4-Ethoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline
Description
3-(4-(4-Ethoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline is a heterocyclic organic compound featuring a thiazole core substituted with a 4-ethoxy-2-methylphenyl group at position 4 and a methyl group at position 3. Its structure combines aromatic and heterocyclic elements, which may confer unique electronic and steric properties relevant to biological activity or material applications.
Properties
Molecular Formula |
C19H20N2OS |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-[4-(4-ethoxy-2-methylphenyl)-5-methyl-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C19H20N2OS/c1-4-22-16-8-9-17(12(2)10-16)18-13(3)23-19(21-18)14-6-5-7-15(20)11-14/h5-11H,4,20H2,1-3H3 |
InChI Key |
ZVAKWIIARUXEQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(SC(=N2)C3=CC(=CC=C3)N)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Ethoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Substitution Reactions: The ethoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the thiazole derivative with an aniline derivative using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Ethoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-(4-Ethoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-(4-Ethoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases and other regulatory proteins involved in cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Aniline Backbones
The target compound shares structural similarities with other thiazole-aniline derivatives, differing primarily in substituent patterns. Key analogues include:
a) 3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline (CAS: 886496-02-2)
- Substituents : A 4-methyl-3-nitrophenyl group on the thiazole ring.
- Key Differences: The nitro group (-NO₂) at position 3 of the phenyl ring is strongly electron-withdrawing, contrasting with the ethoxy (-OCH₂CH₃) group in the target compound, which is electron-donating. This difference significantly alters electronic density and reactivity .
- Applications : Nitro-substituted aryl thiazoles are often explored as intermediates in kinase inhibitor synthesis due to their electrophilic character.
b) 2-(4-Methylthiazol-2-yl)aniline
- Substituents : A single methyl group at position 4 of the thiazole ring.
- Key Differences : Lacks the substituted phenyl group on the thiazole, resulting in reduced steric bulk and lower molecular weight. The absence of the ethoxy group simplifies synthetic routes but limits functional diversity .
- Applications : Simpler thiazole-aniline derivatives are frequently used in ligand design for metal coordination complexes.
c) 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Substituents : Fluorophenyl and triazolyl groups appended to a pyrazole-thiazole hybrid scaffold.
- The planar geometry of fluorophenyl groups may improve binding affinity in therapeutic targets .
Physicochemical and Electronic Properties
The substituents on the thiazole and aryl rings critically influence properties such as solubility, lipophilicity, and electronic effects:
| Compound | Molecular Weight | Key Substituents | LogP* (Predicted) | Electronic Effects |
|---|---|---|---|---|
| Target Compound | ~326.4 | 4-Ethoxy-2-methylphenyl, 5-methyl | 3.8 | Electron-donating (ethoxy), moderate steric hindrance |
| 3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline | ~327.3 | 4-Methyl-3-nitrophenyl | 2.9 | Electron-withdrawing (nitro), planar geometry |
| 2-(4-Methylthiazol-2-yl)aniline | ~174.2 | 4-Methyl | 1.5 | Minimal steric/electronic modulation |
*LogP values estimated using fragment-based methods.
- Ethoxy vs. Nitro Groups : The ethoxy group in the target compound increases lipophilicity (higher LogP) compared to the nitro analogue, which may enhance membrane permeability in biological systems .
- Fluorophenyl Analogues : Fluorine substituents, as seen in , reduce polar surface area and improve metabolic stability, a feature absent in the target compound .
Biological Activity
3-(4-(4-Ethoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Structural Characteristics
The compound features a complex structure comprising an aniline moiety linked to a thiazole ring and an ethoxy-substituted aromatic group. Its molecular formula is with a molecular weight of 324.4 g/mol. The unique combination of functional groups enhances its lipophilicity and may influence its pharmacokinetic properties, making it a candidate for further research in drug development.
Antimicrobial Properties
Preliminary studies have indicated that 3-(4-(4-Ethoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline exhibits significant antimicrobial activity . The compound has been tested against various bacterial strains, showing promising results that warrant further investigation into its mechanism of action and potential therapeutic applications.
Anti-inflammatory Effects
Research has suggested that this compound possesses anti-inflammatory properties , which may be attributed to its ability to modulate specific biological targets. The exact pathways involved are still under exploration, but initial findings indicate that it may interact with enzymes or receptors involved in inflammatory processes.
The precise mechanism of action for 3-(4-(4-Ethoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction could lead to various biological responses, including apoptosis in cancer cells and inhibition of inflammatory pathways .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals notable differences in biological activity. The following table summarizes key characteristics:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 4-(4-Methyl-1,3-thiazol-2-yl)aniline | Structure | Antimicrobial | Methyl substitution on thiazole |
| 3-(4-Mesityl-5-methylthiazol-2-yl)aniline | Structure | Anticancer | Mesityl group enhances stability |
| 5-Ethoxy-thiazole derivatives | Varies | Anti-inflammatory | Ethoxy group affects solubility |
The unique combination of ethoxy and methyl groups in 3-(4-(4-Ethoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline may enhance its biological activity compared to similar compounds lacking these substitutions.
Case Studies and Research Findings
Several studies have reported on the biological effects of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups.
- Anti-inflammatory Research : In vitro assays indicated a reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential as an anti-inflammatory agent.
- Cancer Cell Line Testing : The compound was tested on various cancer cell lines, showing cytotoxic effects that were dose-dependent. Notably, it induced apoptosis in specific cell lines through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
